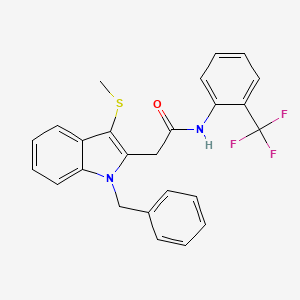![molecular formula C23H16BrNO3 B15026136 N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide](/img/structure/B15026136.png)
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide is a complex organic compound that features a benzofuran core substituted with a bromobenzoyl group and a methylbenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde with an appropriate bromobenzoyl chloride under acidic conditions to form the benzofuran ring. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium-catalyzed cross-coupling reactions with aryl boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, such as aryl or alkyl groups, depending on the nucleophile used.
科学的研究の応用
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide involves its interaction with various molecular targets. It is known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators . This inhibition reduces the production of pro-inflammatory cytokines and other signaling molecules, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide: Similar structure but with a fluorine atom instead of a methyl group.
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-4-methylbenzamide: Similar structure but with a different substitution pattern on the benzamide moiety.
Uniqueness
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes involved in inflammation and cancer makes it a valuable compound for further research and potential therapeutic applications.
特性
分子式 |
C23H16BrNO3 |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbenzamide |
InChI |
InChI=1S/C23H16BrNO3/c1-14-5-4-6-16(13-14)23(27)25-20-18-7-2-3-8-19(18)28-22(20)21(26)15-9-11-17(24)12-10-15/h2-13H,1H3,(H,25,27) |
InChIキー |
JODFLCNCQCCHAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15026062.png)
![2-[4-(Allyloxy)phenyl]-9-bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15026081.png)
![ethyl {3-[(Z)-(1-ethyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B15026082.png)
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B15026088.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-4-(pentyloxy)benzamide](/img/structure/B15026100.png)
![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B15026109.png)
![6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15026112.png)

![ethyl 4-methyl-2-[7-methyl-1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-thiazole-5-carboxylate](/img/structure/B15026126.png)
![3-acetyl-1-(3-chlorophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B15026128.png)
![(3E)-3-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B15026131.png)
![1-(4-Ethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15026133.png)
![2-{2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazol-1-yl}-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B15026153.png)
